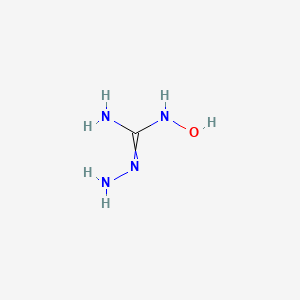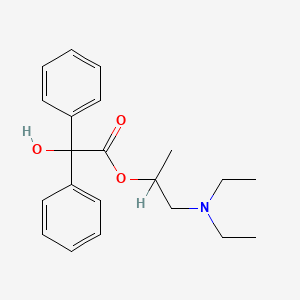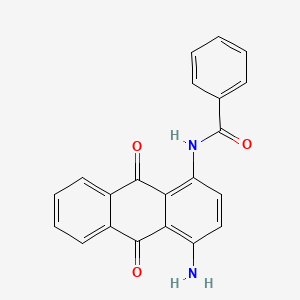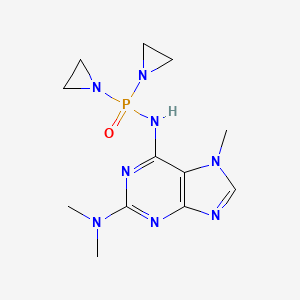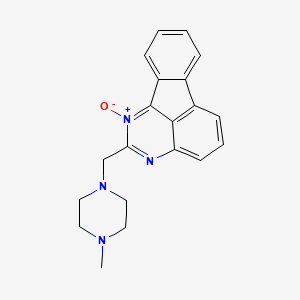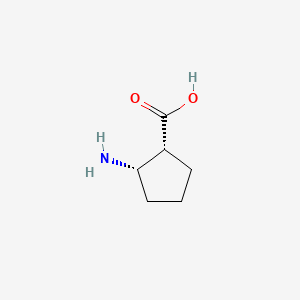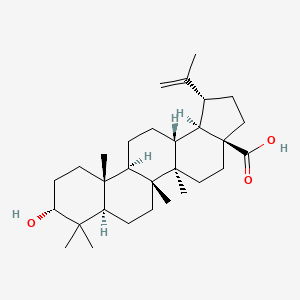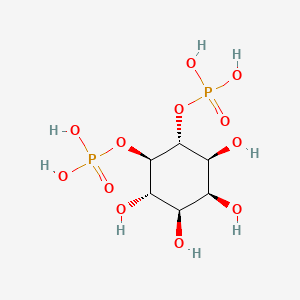
1D-myo-inositol 4,5-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1D-myo-inositol 4,5-bisphosphate is a myo-inositol bisphosphate. It derives from a myo-inositol.
1D-Myo-inositol 4, 5-bisphosphate, also known as ins(4, 5)P2, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 4, 5-bisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 4, 5-bisphosphate exists in all eukaryotes, ranging from yeast to humans.
Aplicaciones Científicas De Investigación
Cellular Second Messengers and Cancer Therapy Applications :
- 1D-myo-Inositol 4,5-bisphosphate [Ins(4,5)P(2)] and its analogs, such as 1D-myo-Inositol 1,4,5-trisphosphate [Ins(1,4,5)P(3)], are important cellular second messengers. They have potential roles in cancer prevention and therapy. Their pharmacological activities are often obscured due to rapid metabolism by phosphatases and kinases. The development of stable analogs of these compounds, resistant to phosphatase activity, offers potential for specific and prolonged activation of Ins(1,4,5)P(3) receptors, thus providing a pathway for cancer therapy exploration (Liu, Moody, Hecht, & Sturla, 2008).
Synthesis and Recovery for Research Applications :
- Optimized methods for the conversion of glycerophosphoinositols to phosphoinositols have been developed, facilitating the synthesis of D-myo-inositol 1,4-bisphosphate and D-myo-inositol 1,4,5-trisphosphate in milligram quantities. This advancement is crucial for research, as it allows for the production of these compounds from readily available materials, aiding in various biochemical and physiological studies (Bird, Sadler, Williams, & Walker, 1989).
NMR Spectroscopy in Structural Analysis :
- Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze a variety of phosphorylated myo-inositols, including myo-inositol 1,4-bisphosphate. This technique provides detailed structural information, which is critical for understanding the biological relevance of these compounds in various cellular processes (Cerdán, Hansen, Johanson, Inubushi, & Williamson, 1986).
Modulation of Thyroid Hormone Binding :
- D-myo-Inositol 4,5-bisphosphate and related compounds have been shown to displace thyroid hormones from binding sites on human erythrocyte membranes. This suggests a regulatory role for inositol phosphates in thyroid hormone interaction with plasma membranes, which could have implications for understanding thyroid hormone function and disorders (Davis, Moffett, Davis, al Ogaily, & Blas, 1993).
Intracellular Calcium Mobilization :
- Inositol 1,4,5-trisphosphate, a related compound of this compound, is known for its role in mobilizing Ca2+ from intracellular stores in response to various stimuli. Understanding its mechanism and interactions with specific receptor sites in different tissues, such as the liver and adrenal cortex, is crucial for advancing knowledge in cell signaling and calcium-dependent hormonal actions (Guillemette, Balla, Baukal, Spät, & Catt, 1987).
Propiedades
Número CAS |
93060-87-8 |
|---|---|
Fórmula molecular |
C6H14O12P2 |
Peso molecular |
340.12 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1 |
Clave InChI |
MCKAJXMRULSUKI-UZAAGFTCSA-N |
SMILES isomérico |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |
Sinónimos |
inositol 4,5-biphosphate inositol 4,5-bisphosphate inositol 4,5-bisphosphate, (D)-isomer inositol-4,5-bisphosphate Ins(4,5)P2 myo-inositol 4,5-diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



